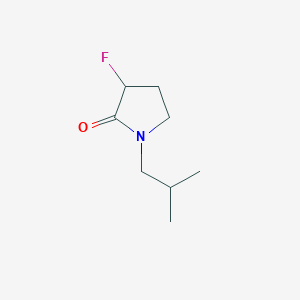

3-Fluoro-1-isobutylpyrrolidin-2-one

Description

Significance of Fluoro-Organic Chemistry in Modern Synthesis

Fluoro-organic chemistry, which focuses on compounds containing a carbon-fluorine bond, has profoundly impacted various scientific fields, particularly pharmaceutical and materials science. wikipedia.org The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. numberanalytics.com Fluorine is the most electronegative element, and its small atomic radius allows it to act as a bioisostere of a hydrogen atom, yet with vastly different electronic consequences. researchgate.net

Key effects of fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes. This can increase the half-life of a drug molecule in the body. researchgate.net

Increased Lipophilicity: Fluorination often increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its absorption and distribution within biological systems. researchgate.net

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups, influencing how a molecule interacts with biological targets. wikipedia.org

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be critical for its binding affinity to a specific receptor or enzyme.

These attributes have made fluorination a vital strategy in the development of new pharmaceuticals, agrochemicals, and advanced materials. nih.govacs.org The synthesis of organofluorine compounds has advanced significantly, with a range of modern reagents and catalytic methods now available to introduce fluorine with high precision. acs.orgresearchgate.net

| Property of Fluorine | Impact on Organic Molecules |

| High Electronegativity | Induces strong polarization of C-F bond, alters electronic properties. |

| Small Atomic Radius | Allows it to mimic hydrogen sterically, but not electronically. |

| Strong C-F Bond | Increases thermal and metabolic stability. |

| Lipophilicity | Can enhance membrane permeability and bioavailability. |

The Pyrrolidinone Scaffold: Structural Versatility in Organic Chemistry

The pyrrolidinone ring is a five-membered lactam (a cyclic amide) that serves as a foundational structure in a multitude of natural products and synthetic compounds. researchgate.net This heterocyclic scaffold is considered a "privileged pharmacophore" because of its frequent appearance in biologically active molecules. acs.org Its structural versatility and synthetic accessibility have made it a favorite among medicinal chemists. acs.orgnih.gov

The significance of the pyrrolidinone scaffold is rooted in several key features:

Three-Dimensional Structure: As a saturated heterocycle, the pyrrolidinone ring is non-planar, which allows for a better exploration of three-dimensional space compared to flat aromatic rings. This can lead to improved binding interactions with complex biological targets like proteins. nih.govnih.gov

Stereochemical Complexity: The carbon atoms in the pyrrolidinone ring can be chiral centers, allowing for the creation of multiple stereoisomers. The specific spatial arrangement of substituents is often crucial for biological activity. nih.gov

Hydrogen Bonding Capability: The amide group within the ring contains both a hydrogen bond donor (N-H, if unsubstituted) and a hydrogen bond acceptor (C=O), which are critical for molecular recognition processes.

Synthetic Tractability: Numerous synthetic methods exist for constructing and functionalizing the pyrrolidinone core, enabling the creation of diverse libraries of compounds for screening. acs.org

The pyrrolidinone nucleus is found in a wide range of pharmaceuticals, including the nootropic racetam drugs, and serves as a key building block in the synthesis of other important molecules. wikipedia.org

Confluence of Fluorination and Heterocyclic Chemistry in 3-Fluoro-1-isobutylpyrrolidin-2-one

The compound this compound represents a deliberate combination of the strategic advantages of both fluorination and the pyrrolidinone scaffold. In this molecule, a fluorine atom is installed at the 3-position of a pyrrolidinone ring that is N-substituted with an isobutyl group.

The combination of these features—a proven heterocyclic scaffold and a strategic fluorine substitution—suggests that this compound is a compound designed to leverage the benefits of both chemical worlds. The fluorination could block a potential site of metabolism and fine-tune the electronic properties of the pharmacophore, potentially leading to enhanced potency or a more desirable pharmacological profile compared to its non-fluorinated analogue.

Research Gaps and Opportunities in this compound Chemistry

Despite the clear strategic rationale for its structure, specific research detailing the synthesis, properties, and applications of this compound is not widely available in the public domain. This scarcity of information points to significant research gaps and, consequently, valuable opportunities.

Synthesis: There is an opportunity to develop and report efficient and stereoselective synthetic routes to this compound. Modern electrophilic or nucleophilic fluorination methods could be applied to a pre-formed 1-isobutylpyrrolidin-2-one (B1608908) precursor. Investigating different fluorinating agents and reaction conditions would be a valuable contribution.

Characterization: Detailed physicochemical and spectroscopic characterization of the compound is needed. This includes techniques like NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and mass spectrometry to confirm its structure and purity. nih.gov

Biological Evaluation: The non-fluorinated analogue, 4-isobutylpyrrolidin-2-one, is known as a key intermediate in the synthesis of the drug pregabalin. google.com This connection suggests that fluorinated isomers, such as this compound, are compelling candidates for biological screening. Their potential as modulators of the central nervous system or in other therapeutic areas remains an unexplored frontier.

Computational Studies: Theoretical calculations could predict the conformational preferences, electronic properties, and potential binding modes of this molecule, guiding future experimental work.

The study of this compound offers a chance to explore the subtle yet powerful effects of site-specific fluorination on a well-established heterocyclic scaffold. Closing these research gaps would not only contribute to the fundamental understanding of fluoro-organic chemistry but could also uncover new chemical entities with potential utility.

Structure

3D Structure

Properties

Molecular Formula |

C8H14FNO |

|---|---|

Molecular Weight |

159.20 g/mol |

IUPAC Name |

3-fluoro-1-(2-methylpropyl)pyrrolidin-2-one |

InChI |

InChI=1S/C8H14FNO/c1-6(2)5-10-4-3-7(9)8(10)11/h6-7H,3-5H2,1-2H3 |

InChI Key |

OCKIIWDIXYLSEK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1CCC(C1=O)F |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 3 Fluoro 1 Isobutylpyrrolidin 2 One

Reactions Involving the C-F Bond at the C3 Position

The C-F bond is the strongest single bond to carbon, which generally renders it resistant to cleavage. However, its presence activates adjacent positions and can participate in specific transformations.

Direct nucleophilic substitution of the fluorine atom at the C3 position is a challenging transformation due to the strength of the C-F bond. wikipedia.org Such reactions typically proceed through either an S(_N)1 or S(_N)2 mechanism. For a secondary carbon like C3 in the pyrrolidinone ring, both pathways could be plausible, though likely requiring harsh reaction conditions or specific activation. chemguide.co.uk

In an S(_N)2-type reaction, a strong nucleophile would be required to attack the electrophilic carbon atom from the backside, leading to an inversion of stereochemistry. chemguide.co.uk However, the steric hindrance from the pyrrolidinone ring and the isobutyl group on the nitrogen might impede this approach.

Alternatively, an S(_N)1-type mechanism would involve the departure of the fluoride (B91410) ion to form a secondary carbocation at C3. The stability of this carbocation would be influenced by the adjacent carbonyl group. The reaction would then proceed with the attack of a nucleophile on the carbocation.

It has been reported that silver-promoted C-F bond formation in α-bromoamides using AgF can occur under mild conditions, suggesting that the reverse reaction, a nucleophilic substitution of fluoride, might be facilitated by Lewis acids that can coordinate to the fluorine atom and assist in its departure as a leaving group. researchgate.net

Elimination of hydrogen fluoride (HF) from 3-fluoro-1-isobutylpyrrolidin-2-one could lead to the formation of an unsaturated pyrrolinone. This reaction would likely require a strong base to deprotonate the carbon at either the C2 or C4 position, followed by the elimination of the fluoride ion. The regioselectivity of this elimination would depend on the relative acidity of the adjacent protons and the stability of the resulting double bond.

Fluorine migration is a less common but plausible pathway, potentially proceeding through a charged intermediate or via a concerted mechanism under specific thermal or catalytic conditions.

The presence of a fluorine atom can direct the functionalization of adjacent C-H bonds. rsc.org Transition-metal catalyzed C-H activation has emerged as a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org In the case of this compound, the C-H bonds at the C4 position are potential sites for such functionalization. This strategy could provide a route to introduce various substituents at this position, offering a pathway to novel and diverse pyrrolidinone derivatives. rsc.org

Reactivity of the Pyrrolidinone Carbonyl Group

The lactam carbonyl group is a key site for chemical transformations, exhibiting reactivity typical of amides.

The carbonyl carbon of the pyrrolidinone is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This can lead to a tetrahedral intermediate which can then undergo various transformations. byjus.com The addition of strong, irreversible nucleophiles like organolithium or Grignard reagents would likely lead to the opening of the lactam ring after an initial addition to the carbonyl.

Reversible nucleophilic additions with weaker nucleophiles such as alcohols or amines are also possible. masterorganicchemistry.com For instance, reaction with an alcohol under acidic conditions could potentially lead to the formation of a hemiaminal ether. libretexts.org The presence of the electron-withdrawing fluorine atom at the C3 position is expected to increase the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity towards nucleophiles. masterorganicchemistry.com

The protons on the carbon atom alpha to the carbonyl group (C5 position) are acidic and can be removed by a suitable base to form an enolate or a related nucleophilic species. This enolate can then react with various electrophiles, allowing for the introduction of functional groups at the C5 position.

However, in this compound, the more acidic protons are likely those at the C2 position, which are alpha to both the carbonyl group and the fluorine-bearing carbon. Deprotonation at this site would generate a highly stabilized carbanion. This carbanion could then participate in reactions with electrophiles, leading to α-functionalized products. The development of methods for the direct α-C-H bond functionalization of unprotected cyclic amines highlights the potential for such transformations. nih.gov

Transformations Involving the Nitrogen Atom and Isobutyl Group

The reactivity of the nitrogen atom and the attached isobutyl group in this compound is dictated by the electronic nature of the amide bond and the alkyl character of the side chain.

Amide nitrogens, including the one in the pyrrolidinone ring, are generally less nucleophilic than their amine counterparts due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. auburn.edu Consequently, direct N-alkylation or N-acylation of this compound is not a feasible reaction.

However, the nitrogen can be rendered more nucleophilic by deprotonation with a strong base to form the corresponding amide anion. This anion can then participate in nucleophilic substitution reactions. For instance, treatment with a strong base followed by an alkyl halide would likely lead to the formation of a quaternary ammonium (B1175870) salt. It is important to note that such reactions are not common for N-substituted lactams as they are already alkylated.

N-acylation of secondary amides can be achieved under specific conditions, often involving activation of the amide. For secondary amides, N-acylation can be challenging due to the reduced nucleophilicity of the nitrogen. quora.com

A more relevant transformation for N-substituted pyrrolidinones is the potential for reactions involving the cleavage of the N-acyl bond, although this typically requires harsh conditions or specific catalytic activation. bits-pilani.ac.in

The isobutyl group is a saturated alkyl chain and is generally unreactive under many conditions. However, it can undergo free-radical reactions, particularly at the tertiary C-H bond, which is the weakest C-H bond in the isobutyl group.

Free-Radical Halogenation: In the presence of a radical initiator (e.g., light or heat) and a halogen source like N-bromosuccinimide (NBS), selective bromination at the tertiary carbon of the isobutyl group is expected. masterorganicchemistry.com This would yield 3-Fluoro-1-(1-bromo-2-methylpropyl)pyrrolidin-2-one.

Table 1: Predicted Products of Free-Radical Bromination of the Isobutyl Side Chain

| Starting Material | Reagents | Major Product |

| This compound | NBS, light/heat | 3-Fluoro-1-(1-bromo-2-methylpropyl)pyrrolidin-2-one |

Oxidation: Oxidation of the isobutyl group can occur under strong oxidizing conditions. For instance, oxidation of N-substituted amines at the α-carbon of the N-alkyl group can lead to the formation of amides. rsc.orgchemrxiv.org By analogy, vigorous oxidation of this compound could potentially lead to the formation of an imide or other degradation products, though this would likely require forcing conditions that might also affect the pyrrolidinone ring.

Ring-Opening and Ring-Closing Transformations of the Pyrrolidinone Core

The pyrrolidinone ring is a cyclic amide, also known as a lactam. The stability of the ring is significant, but it can undergo ring-opening reactions under certain conditions.

Hydrolysis: Like other amides, the lactam ring of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding γ-amino acid. nih.gov

Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen would activate the carbonyl group toward nucleophilic attack by water, leading to the formation of 4-amino-3-fluoro-5-methylhexanoic acid. nist.gov

Base-catalyzed hydrolysis (saponification): A hydroxide (B78521) ion would directly attack the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate salt of the γ-amino acid.

The presence of the electron-withdrawing fluorine atom at the 3-position is expected to enhance the electrophilicity of the carbonyl carbon, potentially accelerating the rate of hydrolysis compared to an unsubstituted N-isobutylpyrrolidinone.

Reductive Ring Opening: Deconstructive functionalization of pyrrolidines via C-N bond cleavage has been reported. For N-benzoyl pyrrolidines, visible light-mediated photoredox catalysis can lead to ring-opened products. researchgate.net While the conditions are specific, this suggests that under appropriate reductive conditions, the pyrrolidinone ring of the title compound could potentially be opened.

Ring-Closing Transformations: As this compound already possesses the pyrrolidinone ring, ring-closing reactions are not directly applicable. However, it is worth noting that N-substituted pyrrolidinones can be synthesized through the cyclization of γ-amino acids or their derivatives. youtube.com

Reaction Pathway Elucidation and Kinetic Studies

The elucidation of reaction pathways for transformations of this compound would rely on a combination of experimental techniques and computational modeling.

To investigate the mechanism of a reaction, such as the nucleophilic substitution at the C3 position, several experimental approaches could be employed:

Kinetic Studies: The rate of the reaction would be measured as a function of the concentration of the reactants. For a nucleophilic substitution at C3, if the rate is dependent on both the concentration of the pyrrolidinone and the nucleophile, it would suggest an SN2-type mechanism. youtube.comorganic-chemistry.org If the rate is only dependent on the concentration of the pyrrolidinone, an SN1-type mechanism involving the formation of a carbocationic intermediate would be indicated. youtube.comorganic-chemistry.org The presence of the electron-withdrawing fluorine atom might disfavor the formation of a carbocation at the adjacent carbon, making an SN2 pathway more likely.

Stereochemical Analysis: If the starting material were chiral at the C3 position, the stereochemical outcome of a substitution reaction would provide crucial mechanistic information. An SN2 reaction would proceed with inversion of configuration, while an SN1 reaction would lead to racemization. organic-chemistry.org

Isotope Labeling Studies: The use of isotopically labeled reactants can help to trace the path of atoms throughout a reaction, providing evidence for bond-forming and bond-breaking steps.

The direct observation or trapping of reaction intermediates is a powerful tool for mechanistic elucidation.

Spectroscopic Identification: Techniques such as NMR, IR, and mass spectrometry could be used to identify transient intermediates if they have a sufficient lifetime. For example, in the ring-opening of 2-chloro-3-nitropyridine, a related heterocyclic system, the structure of the ring-opened intermediate was determined by NMR and X-ray crystallography.

Trapping Experiments: An intermediate can be "trapped" by adding a reagent that reacts specifically with it, leading to a stable, characterizable product.

Table 2: Plausible Intermediates in Reactions of this compound

| Reaction Type | Plausible Intermediate | Method of Detection/Characterization |

| Nucleophilic Substitution at C3 (SN2) | Pentacoordinate transition state | Computational modeling, kinetic analysis |

| Base-catalyzed Hydrolysis | Tetrahedral intermediate | Isotope labeling studies |

| Acid-catalyzed Hydrolysis | Protonated carbonyl | Spectroscopic observation in superacid media |

| Free-Radical Bromination | Tertiary radical on isobutyl chain | Electron Spin Resonance (ESR) spectroscopy |

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of organic molecules in solution. For 3-Fluoro-1-isobutylpyrrolidin-2-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals.

The presence of a stereocenter at the C3 position, bearing a fluorine atom, gives rise to diastereomers. The precise chemical shifts (δ) and coupling constants (J) in ¹H, ¹³C, and ¹⁹F NMR spectra are paramount for assigning the relative and absolute stereochemistry.

In a hypothetical analysis, the ¹H NMR spectrum would reveal distinct signals for the protons of the isobutyl group and the pyrrolidinone ring. The multiplicity and coupling constants of the proton at C3 would be of particular interest, as its interaction with the adjacent fluorine atom (²JHF) and neighboring protons would provide crucial stereochemical information.

The ¹³C NMR spectrum would show characteristic signals for the carbonyl group (C2), the fluorinated carbon (C3), and the carbons of the isobutyl substituent. The carbon-fluorine coupling constants (¹JCF, ²JCF, etc.) are highly sensitive to the spatial arrangement of the atoms and are instrumental in structural elucidation.

The ¹⁹F NMR spectrum is often the simplest to interpret, typically showing a single major signal for the fluorine atom in each stereoisomer. The coupling of this fluorine to adjacent protons provides further confirmation of the structure.

Hypothetical NMR Data for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹⁹F Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |

| C2 (C=O) | - | ~170-175 | - | - |

| C3 (CHF) | ~5.0-5.5 (dm) | ~85-95 (d) | ~ -180 to -200 | ¹JCF: ~170-200, ²JHF: ~45-55 |

| C4 (CH₂) | ~2.0-2.5 (m) | ~30-40 | - | |

| C5 (CH₂) | ~3.3-3.8 (m) | ~45-55 | - | |

| N-CH₂ | ~3.0-3.5 (m) | ~50-60 | - | |

| CH (isobutyl) | ~1.8-2.2 (m) | ~25-35 | - | |

| CH₃ (isobutyl) | ~0.8-1.0 (d) | ~18-22 | - |

Note: This table presents hypothetical data based on known chemical shift ranges for similar structural motifs. Actual experimental values would be required for definitive assignment.

To definitively connect the atoms within the molecule, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the connectivity within the pyrrolidinone ring and the isobutyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, providing an unambiguous assignment of the proton attached to each carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY would be critical in determining the relative stereochemistry at the C3 position by observing through-space interactions between the fluorine-bearing methine proton and other protons in the ring and on the isobutyl substituent.

The five-membered pyrrolidinone ring is not planar and exists in various envelope and twist conformations. Dynamic NMR (DNMR) studies, performed at different temperatures, can provide insights into the energy barriers between these conformers. The fluorine substituent at the C3 position is expected to significantly influence the conformational preference of the ring. By analyzing the changes in chemical shifts and coupling constants with temperature, the thermodynamic parameters for the conformational exchange can be determined.

X-ray Crystallography of this compound Derivatives

While NMR spectroscopy provides invaluable information about the structure in solution, X-ray crystallography offers a definitive and highly precise picture of the molecule in the solid state. This technique would require the growth of a suitable single crystal of this compound or a derivative.

For a chiral molecule like this compound, X-ray crystallography is the most reliable method for determining the absolute configuration (R or S) at the C3 stereocenter. By employing anomalous dispersion techniques, the exact three-dimensional arrangement of the atoms can be established, providing an unambiguous assignment of the stereochemistry.

The crystal structure would reveal the preferred conformation of the molecule in the solid state. This includes the precise puckering of the pyrrolidinone ring and the orientation of the isobutyl group relative to the ring. This solid-state conformation can then be compared with the solution-state conformations determined by NMR to understand the influence of the crystal packing forces on the molecular geometry.

Hypothetical Crystallographic Data Table for a Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| R-factor | Value |

Note: This table represents a hypothetical set of crystallographic parameters. Actual data would be obtained from single-crystal X-ray diffraction analysis.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present within a molecule. These methods probe the vibrational modes of chemical bonds, which are quantized and characteristic of the bond type, its environment, and the atoms it connects.

In the analysis of this compound, IR and Raman spectra would reveal key vibrational bands corresponding to its constituent parts: the γ-lactam ring, the isobutyl group, and the carbon-fluorine bond.

The most prominent feature in the IR spectrum is expected to be the strong absorption band of the carbonyl (C=O) group of the five-membered lactam ring. This band typically appears at a higher wavenumber compared to acyclic amides due to ring strain. The C-N stretching vibration within the lactam ring would also be observable.

The isobutyl group would be identified by the characteristic stretching and bending vibrations of its C-H bonds. These include both symmetric and asymmetric stretches of the methyl (CH₃) and methylene (B1212753) (CH₂) groups.

Hypothetical Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~2960-2870 | Medium-Strong | C-H Asymmetric & Symmetric Stretch | Isobutyl Group |

| ~1700-1720 | Strong | C=O Stretch | γ-Lactam |

| ~1470-1450 | Medium | C-H Bend (Scissoring) | Methylene (CH₂) |

| ~1380-1365 | Medium | C-H Bend (Umbrella) | Methyl (CH₃) |

| ~1280-1250 | Medium-Strong | C-N Stretch | γ-Lactam |

| ~1100-1050 | Medium-Strong | C-F Stretch | Fluoroalkane |

Note: This table is illustrative and presents expected ranges for the vibrational modes based on general principles of vibrational spectroscopy. Actual experimental values may vary.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₈H₁₄FNO), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) with the theoretically calculated mass.

Beyond molecular formula confirmation, the fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's structure. Upon ionization, the molecule breaks apart into smaller, characteristic fragment ions. The analysis of these fragments helps to piece together the connectivity of the atoms.

For this compound, key fragmentation pathways could include:

Loss of the isobutyl group.

Cleavage of the pyrrolidinone ring, leading to fragments containing the carbonyl group and/or the fluorine atom.

Loss of a fluorine atom or related small neutral molecules.

By analyzing the precise masses of these fragments, the structural hypothesis can be confirmed.

Hypothetical High-Resolution Mass Spectrometry Fragmentation Data for this compound

| m/z (Daltons) | Relative Intensity | Proposed Fragment Ion |

| 159.1059 | High | [C₈H₁₄FNO]⁺ (Molecular Ion) |

| 102.0508 | Medium | [C₅H₇FNO]⁺ (Loss of C₄H₉) |

| 84.0450 | Medium | [C₅H₆O]⁺ (Loss of isobutyl and fluorine) |

| 57.0704 | High | [C₄H₉]⁺ (Isobutyl cation) |

Note: This table is illustrative. The m/z values are calculated based on the exact masses of the isotopes, and the relative intensities and fragmentation pathways are hypothetical.

Theoretical and Computational Chemistry of 3 Fluoro 1 Isobutylpyrrolidin 2 One

Conformational Analysis and Energy Landscapes of Fluorinated Pyrrolidinones

The three-dimensional arrangement of 3-Fluoro-1-isobutylpyrrolidin-2-one is governed by a delicate balance of steric and stereoelectronic interactions. The presence of both a fluorine atom on the five-membered ring and a bulky isobutyl group on the nitrogen atom introduces considerable conformational complexity.

Isobutyl Group Conformation and Its Influence on Overall Molecular Geometry

The conformational freedom of the isobutyl group attached to the nitrogen atom introduces additional complexity. Rotations around the N-C(isobutyl) bond and the internal C-C bonds of the isobutyl group result in numerous possible conformations. The steric bulk of the isobutyl group can lead to repulsive interactions with the pyrrolidinone ring, particularly with the fluorine substituent at the C3 position. These steric clashes can restrict the rotational freedom of the isobutyl group and, in turn, influence the puckering of the pyrrolidinone ring. Computational studies are crucial for mapping the potential energy surface to identify the most stable conformations that arise from the interplay between the steric demands of the isobutyl group and the stereoelectronic preferences of the fluorine atom.

Electronic Structure and Bonding Analysis

A thorough understanding of the electronic structure and bonding within this compound is essential for rationalizing its reactivity and spectroscopic characteristics. Quantum chemical calculations provide a detailed depiction of electron distribution and the nature of intramolecular bonding.

Quantum Chemical Calculations of Molecular Orbitals and Electron Density

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in determining the molecular orbitals (MOs) and electron density distribution of this compound. nih.govnih.gov The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of paramount importance as they govern the molecule's behavior in chemical reactions. aimspress.com Analysis of the electron density map reveals regions of high and low electron density. In this molecule, the highly electronegative fluorine and oxygen atoms create electron-rich areas, while the carbonyl carbon is rendered electron-poor, making it a likely site for nucleophilic attack.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry serves as a powerful tool for investigating the mechanisms of reactions involving this compound. By modeling potential reaction pathways, it is possible to identify and characterize transition states and intermediates, thereby providing a detailed understanding of reaction kinetics and thermodynamics. nih.gov

For example, in a potential nucleophilic substitution reaction at the C3 position, computational methods can be employed to map the reaction's energy profile. u-tokyo.ac.jp This involves locating the transition state structure, which represents the highest energy point along the reaction coordinate. u-tokyo.ac.jp The geometry and energy of this transition state are critical for determining the reaction's activation energy. u-tokyo.ac.jpsemanticscholar.org Vibrational frequency analysis is then used to confirm the nature of the transition state, which is characterized by a single imaginary frequency. u-tokyo.ac.jp Such computational insights are invaluable for guiding the design of novel synthetic methodologies and for predicting the stereochemical outcomes of reactions involving this and related fluorinated pyrrolidinones. acs.orgnih.gov

Prediction of Reactivity and Selectivity in Chemical Transformations

The reactivity of this compound can be predicted by analyzing its electronic structure, primarily through methods like Density Functional Theory (DFT). Key indicators of reactivity include the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the electrostatic potential (ESP) map.

Frontier Molecular Orbitals (HOMO & LUMO): The HOMO represents the region from which an electron is most likely to be donated in a reaction with an electrophile. Conversely, the LUMO indicates the most probable site for accepting an electron from a nucleophile. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms due to their lone pairs of electrons. The LUMO would likely be centered on the carbonyl carbon, which is inherently electrophilic. The presence of the electronegative fluorine atom at the C3 position would lower the energy of the LUMO, potentially increasing the carbonyl group's susceptibility to nucleophilic attack compared to its non-fluorinated analog.

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution across a molecule. Regions of negative potential (typically colored red or orange) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. In this compound, the ESP map would show a significant negative potential around the carbonyl oxygen and a pronounced positive potential on the carbonyl carbon. The fluorine atom would also create a region of negative potential, while slightly increasing the positive potential on the adjacent C3 carbon.

A hypothetical table of calculated electronic properties for this compound is presented below. These values are illustrative and based on typical results for similar compounds calculated at a common level of theory (e.g., B3LYP/6-31G*).

| Property | Predicted Value | Implication |

|---|---|---|

| HOMO Energy | ~ -7.5 eV | Indicates regions susceptible to electrophilic attack (e.g., nitrogen lone pair). |

| LUMO Energy | ~ +1.2 eV | Indicates primary site for nucleophilic attack (carbonyl carbon). |

| HOMO-LUMO Gap | ~ 8.7 eV | Suggests moderate kinetic stability. |

| Dipole Moment | ~ 3.5 D | Reflects the molecule's overall polarity due to the amide and C-F bonds. |

Computational Insights into Stereoselectivity (e.g., Felkin-Anh control implications)

When a chiral center exists near a reactive prochiral center, such as the carbonyl group in this compound, reactions like nucleophilic additions can proceed with diastereoselectivity. The C3 carbon, bearing a fluorine atom, is a stereocenter. Computational modeling is instrumental in predicting which diastereomer will be preferentially formed.

The Felkin-Anh model is a widely used paradigm to predict the stereochemical outcome of nucleophilic attack on α-chiral carbonyl compounds. ox.ac.ukwikipedia.orguwindsor.ca The model posits that the largest substituent at the α-carbon orients itself perpendicular to the carbonyl bond to minimize steric hindrance. youtube.com The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (~107°), preferring the path with the least steric opposition, which is typically past the smallest substituent. uwindsor.ca

In the case of this compound, the substituents at the C3 stereocenter are the fluorine atom, a hydrogen atom, and two carbon atoms of the pyrrolidinone ring. The "large" group in the Felkin-Anh model would be the C4-C5 portion of the ring. However, the presence of the electronegative fluorine atom introduces an important electronic consideration, often referred to as the Polar Felkin-Anh model . wikipedia.org In this variant, the electronegative substituent (fluorine) is treated as the "large" group due to stereoelectronic effects, specifically the stabilizing hyperconjugation between the forming bond and the C-F antibonding (σ*) orbital. wikipedia.org This can lead to a reversal of the expected stereoselectivity compared to a purely sterically-controlled model.

Computational chemists can model the transition states for both possible attack trajectories (leading to syn and anti products). By calculating the relative energies of these transition states using high-level DFT methods, one can predict the major diastereomer. The product formed via the lower-energy transition state will be the major product. This approach provides a quantitative prediction of the diastereomeric ratio.

Spectroscopic Property Prediction using Computational Methods

Computational methods are highly effective at predicting spectroscopic data, which is invaluable for structure verification and analysis. nih.gov

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the nuclear magnetic shielding tensors for each atom. nih.govmdpi.com These values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or CFCl₃ for ¹⁹F. researchgate.net Such calculations can help assign complex spectra, distinguish between isomers, and understand the electronic effects of substituents. For instance, the calculation would predict the chemical shift of the fluorine-bearing carbon (C3) and the significant downfield shift of the carbonyl carbon (C2). It would also predict the chemical shift for the unique ¹⁹F nucleus. worktribe.com

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of a molecule. arxiv.orgnih.gov This is achieved by computing the second derivatives of the energy with respect to the atomic positions. nih.gov The resulting frequencies correspond to specific vibrational modes, such as C=O stretching, C-N stretching, and C-F stretching. The predicted frequencies and their intensities can be compared with experimental IR spectra to confirm the presence of key functional groups. For this compound, a strong absorption band corresponding to the amide C=O stretch would be predicted, likely in the range of 1690-1720 cm⁻¹.

The following table provides an illustrative example of predicted spectroscopic data.

| Spectroscopy Type | Feature | Predicted Value (Illustrative) |

|---|---|---|

| ¹³C NMR | C=O (C2) | 175-180 ppm |

| C-F (C3) | 85-95 ppm (doublet due to ¹JCF) | |

| N-CH₂ (isobutyl) | 45-55 ppm | |

| ¹⁹F NMR | C-F | -180 to -200 ppm (relative to CFCl₃) |

| IR Spectroscopy | C=O Stretch | ~1710 cm⁻¹ |

| C-F Stretch | ~1100 cm⁻¹ |

Potential Applications As Synthetic Building Blocks and in Materials Science

Role as a Chiral Building Block in Complex Molecule Synthesis (Non-Biological Targets)

The pyrrolidine (B122466) ring is a prominent scaffold in the synthesis of a multitude of complex molecular architectures. nih.govnih.gov The introduction of a fluorine atom at the 3-position, as in 3-Fluoro-1-isobutylpyrrolidin-2-one, can significantly influence the stereochemical outcome of reactions at or near the chiral center. This makes it a potentially valuable chiral building block for the stereoselective synthesis of non-biological target molecules. sigmaaldrich.comnih.gov

The fluorine atom's high electronegativity can induce a specific conformational preference in the pyrrolidinone ring, which can be exploited to direct the approach of reagents in subsequent synthetic steps. This level of stereochemical control is highly sought after in the synthesis of complex, non-racemic compounds where specific three-dimensional arrangements of atoms are crucial for their function. While specific examples for this compound are not prevalent in the literature, the principles of using fluorinated chiral building blocks are well-established. sigmaaldrich.com For instance, analogous fluorinated pyrrolidines have been used to control molecular conformation and direct synthetic outcomes.

Table 1: Potential Stereoselective Transformations Utilizing this compound

| Reaction Type | Potential Outcome | Rationale for Stereocontrol |

| Aldol (B89426) Addition | Diastereoselective formation of new C-C bonds | The fluorine atom influences the enolate geometry and facial selectivity of the electrophilic attack. |

| Michael Addition | Enantioselective conjugate addition | The chiral scaffold directs the approach of the nucleophile to the Michael acceptor. |

| Alkylation | Diastereoselective introduction of substituents | The pre-existing stereocenter and ring conformation dictate the trajectory of the electrophile. |

This table presents hypothetical applications based on the known reactivity of similar chiral building blocks.

Scaffold for the Development of Novel Organic Systems (Non-Biological Applications)

Beyond its role in asymmetric synthesis, the this compound scaffold itself can be the core of novel, non-biological organic systems. The pyrrolidinone structure is known to participate in various chemical transformations, allowing for the construction of more elaborate molecular frameworks. nih.gov The fluorine atom can modulate the reactivity of the lactam ring, for example, by altering the acidity of the adjacent protons, thereby facilitating selective functionalization.

The isobutyl group provides a handle for tuning solubility and steric properties, which is crucial for applications such as organocatalysis or the development of molecular sensors. A catalyst built upon this scaffold could benefit from the defined stereochemical environment and the electronic influence of the fluorine atom to achieve high efficiency and selectivity in non-biological transformations.

Incorporation into Advanced Materials (e.g., Polymer Systems, Opto-Electronic Materials)

The properties of this compound make it an intriguing candidate for incorporation into advanced materials. Fluorinated polymers are renowned for their unique properties, including high thermal stability, chemical resistance, and low surface energy. sigmaaldrich.com The pyrrolidinone moiety can enhance polymer properties such as adhesion and solubility.

To incorporate this compound into a polymer, it must first be converted into a polymerizable monomer. This could be achieved by introducing a reactive group, such as a vinyl, acrylate (B77674), or styrenyl functionality, onto the molecule. A plausible synthetic route could involve the modification of the isobutyl group or the pyrrolidinone ring to attach a polymerizable handle. For example, a hydroxyl group could be introduced on the isobutyl chain, which could then be esterified with acryloyl chloride to yield a monomer.

Table 2: Hypothetical Monomers Derived from this compound

| Monomer Structure | Name | Potential Polymerization Method |

| (Structure with vinyl group) | 1-(1-(2-methyl-3-butenyl))-3-fluoropyrrolidin-2-one | Radical Polymerization, ROMP |

| (Structure with acrylate group) | 2-(3-fluoro-2-oxopyrrolidin-1-yl)-2-methylpropyl acrylate | Radical Polymerization, ATRP |

| (Structure with styrenyl group) | 1-(4-vinylbenzyl)-3-fluoropyrrolidin-2-one | Radical Polymerization, Anionic Polymerization |

This table presents hypothetical monomer structures and is for illustrative purposes.

Once a suitable monomer is synthesized, polymerization studies would be necessary to determine the feasibility of creating polymers with desirable properties. The choice of polymerization technique would depend on the nature of the monomer's reactive group. The resulting polymers would be expected to exhibit a unique combination of properties derived from the fluorinated pyrrolidinone unit.

Characterization of these novel polymers would involve a range of analytical techniques to determine their molecular weight, thermal stability (e.g., via Thermogravimetric Analysis), and mechanical properties. The fluorine content would likely impart hydrophobicity and oleophobicity to the polymer surface, while the pyrrolidinone groups could enhance solubility in certain organic solvents and provide sites for further chemical modification. Such polymers could find applications as specialty coatings, membranes with selective permeability, or as matrices for opto-electronic devices where the polar lactam and the electron-withdrawing fluorine atom could influence charge transport properties.

Future Directions in 3 Fluoro 1 Isobutylpyrrolidin 2 One Research

Exploration of Undiscovered Reactivity Modes

The reactivity of α-fluoro lactams like 3-Fluoro-1-isobutylpyrrolidin-2-one is ripe for further investigation. While the fluorine atom is known to influence the acidity of the α-proton and the electrophilicity of the carbonyl group, more exotic reactivity patterns remain to be uncovered.

Future research could focus on photoredox catalysis to unlock new reaction pathways. chemrxiv.orgchemrxiv.orgbeilstein-journals.orgacs.org The generation of radical intermediates from the C-F or adjacent C-H bonds under mild, light-induced conditions could lead to novel C-C and C-heteroatom bond formations. For instance, the intramolecular nucleophilic addition of the lactam nitrogen to a photogenerated radical cation on a tethered alkene has been demonstrated for β-lactams, suggesting similar transformations could be developed for pyrrolidinone systems. beilstein-journals.org

Another area of interest lies in the controlled functionalization of the C-F bond itself. While challenging, methods for the switchable cleavage of C(sp³)-F bonds are emerging, which could allow for the late-stage modification of the fluorinated pyrrolidinone core. chemrxiv.orgchemrxiv.org The development of catalysts that can selectively activate the C-F bond in this compound would open up a vast chemical space for derivatization.

Furthermore, the reactivity of the corresponding α-lactam, aziridinone, has been shown to be dependent on the nucleophile and the presence of Lewis or Brønsted acids, leading to either C-2 or C-3 ring-opening. ucdavis.edu By analogy, exploring the acid-catalyzed reactions of this compound with a variety of nucleophiles could reveal new synthetic routes to functionalized γ-amino acids.

Development of Green Chemistry Approaches for Synthesis

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. Future research on this compound will likely prioritize green chemistry approaches.

Flow Chemistry: Continuous-flow microreactors offer significant advantages for hazardous reactions like fluorination, including enhanced safety, precise control over reaction parameters, and ease of scale-up. cam.ac.uk The synthesis of this compound could be adapted to a flow process, potentially using immobilized reagents to simplify purification and minimize waste. cam.ac.uk

Biocatalysis: Enzymatic methods provide a powerful tool for stereoselective synthesis under mild conditions. rsc.orgnih.gov The use of enzymes like laccases or transaminases could be explored for the asymmetric synthesis of chiral derivatives of this compound. rsc.orgnih.gov For example, laccase-catalyzed oxidation followed by a Michael addition has been used to create functionalized pyrrolidine-2,3-diones. rsc.org

Multicomponent Reactions (MCRs): MCRs are highly atom-economical processes that allow for the construction of complex molecules in a single step. nih.gov The development of a multicomponent reaction that directly assembles the this compound scaffold from simple, readily available starting materials would be a significant advancement in its green synthesis. Brønsted acid-catalyzed MCRs have been successfully employed for the synthesis of other functionalized γ-lactam derivatives. nih.gov

| Green Synthesis Approach | Potential Advantages for this compound Synthesis |

| Flow Chemistry | Enhanced safety with hazardous fluorinating agents, precise temperature and pressure control, improved scalability. cam.ac.uk |

| Biocatalysis | High stereoselectivity, mild reaction conditions (aqueous media, room temperature), reduced environmental impact. rsc.orgnih.gov |

| Multicomponent Reactions | High atom economy, operational simplicity, rapid generation of molecular complexity from simple precursors. nih.gov |

Advanced in Situ Spectroscopic Monitoring of Reactions

To optimize reaction conditions and gain a deeper understanding of reaction mechanisms, advanced in situ spectroscopic techniques are invaluable. Future studies on the synthesis and reactivity of this compound would benefit greatly from the application of such methods.

Operando Spectroscopy: Techniques like operando Raman and IR spectroscopy allow for the real-time monitoring of a catalytic reaction as it occurs, providing insights into the structure of the active catalyst and the formation of intermediates. acs.orgchimia.chornl.govresearchgate.net This could be particularly useful for studying heterogeneous catalytic fluorination reactions to produce this compound, helping to identify the key species involved in the catalytic cycle.

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally powerful tool for monitoring the progress of reactions involving this compound. researchgate.netacs.orgnih.gov Its high sensitivity and the large chemical shift dispersion of the ¹⁹F nucleus allow for the clear and unambiguous tracking of starting materials, intermediates, and products without interference from other components in the reaction mixture. nih.gov This technique could be used to study reaction kinetics and mechanisms in detail.

| Spectroscopic Technique | Information Gained | Relevance to this compound Research |

| Operando Raman/IR | Real-time structural information on catalysts and surface intermediates during reaction. acs.orgchimia.chornl.govresearchgate.net | Optimization of catalytic synthesis and understanding of reaction mechanisms. |

| In Situ ¹⁹F NMR | Quantitative tracking of fluorine-containing species, kinetic data, and mechanistic insights. researchgate.netacs.orgnih.gov | Precise monitoring of synthesis and derivatization reactions. |

| In Situ Mass Spectrometry | Identification of volatile intermediates and products, real-time reaction profiling. | Complementary data for mechanistic studies. |

Computational Design of Novel Fluorinated Pyrrolidinone Derivatives

Computational chemistry and machine learning are rapidly transforming molecular design. These in silico tools can be leveraged to predict the properties of novel fluorinated pyrrolidinone derivatives and guide synthetic efforts towards molecules with desired characteristics.

Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. ucdavis.edu For example, DFT could be used to predict the most likely sites for nucleophilic or electrophilic attack, to calculate the barriers for different reaction pathways, and to simulate NMR and IR spectra to aid in the identification of new compounds.

Machine Learning (ML): ML models can be trained on existing chemical data to predict the properties of new molecules. arxiv.orgnih.govpnnl.gov For instance, an ML model could be developed to predict the thermal stability, solubility, or even the potential efficacy of a series of novel fluorinated pyrrolidinone derivatives based on their molecular structure. This would allow for the rapid virtual screening of large compound libraries, prioritizing the most promising candidates for synthesis. Explainable AI techniques can further provide insights into the structure-property relationships, guiding the rational design of new molecules. arxiv.org

Integration into More Complex, Non-Biologically Relevant Molecular Architectures

Beyond its potential biological applications, this compound can be envisioned as a valuable fluorinated building block for the construction of advanced materials. man.ac.ukfluorochem.co.ukalfa-chemistry.comsigmaaldrich.comsigmaaldrich.com The unique properties conferred by the fluorine atom, such as thermal stability and altered electronic character, make it an attractive monomer for the synthesis of novel fluoropolymers.

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for 3-Fluoro-1-isobutylpyrrolidin-2-one to ensure stability and safety in laboratory settings?

- Methodological Answer :

- Handling : Avoid skin/eye contact and inhalation; use fume hoods and electrostatic discharge controls (e.g., grounded equipment). Work in well-ventilated areas and avoid ignition sources .

- Storage : Keep in tightly sealed containers, stored upright in dry, ventilated environments. Monitor for leakage and reseal containers immediately after use .

- Safety Equipment : Use nitrile gloves, lab coats, and safety goggles. Refer to workplace exposure guidelines for non-regulated substances .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm fluorine positioning and pyrrolidinone backbone integrity. Compare shifts with computational predictions (e.g., DFT calculations) .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>98% by area) .

- Mass Spectrometry (MS) : Use ESI-MS or HRMS to verify molecular ion peaks and fragmentation patterns .

| Technique | Key Parameters | Purpose |

|---|---|---|

| NMR | (470 MHz), DMSO-d6 solvent | Structural confirmation |

| HPLC | C18 column, 254 nm UV, 1.0 mL/min flow rate | Purity assessment |

| HRMS | Positive ion mode, m/z 200–800 range | Molecular weight validation |

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) for fluorinated pyrrolidinone derivatives?

- Methodological Answer :

- Step 1 : Re-examine solvent effects (e.g., DMSO vs. chloroform) and concentration-dependent shifts.

- Step 2 : Perform variable-temperature NMR to assess conformational dynamics influencing chemical shifts .

- Step 3 : Cross-validate with X-ray crystallography (e.g., single-crystal analysis) to resolve stereochemical ambiguities .

- Step 4 : Optimize computational models (e.g., DFT with solvent correction) to align with empirical data .

Q. What experimental strategies are recommended for investigating the metabolic stability of this compound in in vitro models?

- Methodological Answer :

- Liver Microsome Assay : Incubate compound (1–10 µM) with human liver microsomes (0.5 mg/mL) in NADPH-regenerating buffer. Monitor depletion via LC-MS/MS over 60 minutes .

- CYP Enzyme Screening : Use recombinant CYP isoforms (e.g., 3A4, 2D6) to identify primary metabolic pathways.

- Data Interpretation : Calculate half-life () and intrinsic clearance (CL) using substrate depletion kinetics.

| Parameter | Condition | Measurement |

|---|---|---|

| Incubation Time | 0, 15, 30, 60 min | % Parent remaining |

| CL | mL/min/kg | Scaling factors: microsomal protein per gram liver |

Q. How should ecotoxicological studies be designed to assess the environmental impact of this compound given limited existing data?

- Methodological Answer :

- Tiered Testing :

Acute Toxicity : Use Daphnia magna (48-hour EC) and algal growth inhibition tests (72-hour IC) .

Degradation Studies : Perform OECD 301B (Ready Biodegradability Test) under aerobic conditions.

Bioaccumulation : Measure log (octanol-water partition coefficient) via shake-flask method .

- Mitigation : Implement spill containment protocols (e.g., vacuum collection, sealed disposal) to prevent environmental release .

Data Contradiction Analysis Framework

- Example : Discrepancies in synthetic yields (>80% vs. <50%) for this compound.

- Root Cause Analysis :

Reagent Quality : Compare purity of starting materials (e.g., isobutylamine, fluorinating agents) .

Reaction Conditions : Optimize temperature (e.g., 0°C vs. room temperature) and catalyst loading (e.g., Pd/C vs. Ru-based) .

Workup Procedures : Assess extraction efficiency (e.g., ethyl acetate vs. dichloromethane) and drying methods (anhydrous NaSO vs. MgSO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.